molecular formula C22H20ClNO2 B4034468 2-(3-chlorophenoxy)-N-(diphenylmethyl)propanamide

2-(3-chlorophenoxy)-N-(diphenylmethyl)propanamide

Cat. No.: B4034468
M. Wt: 365.8 g/mol
InChI Key: IGOUHJRBGKJKFB-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(diphenylmethyl)propanamide is an organic compound with a complex structure that includes a chlorophenoxy group and a diphenylmethyl group

Scientific Research Applications

2-(3-chlorophenoxy)-N-(diphenylmethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological activity.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(diphenylmethyl)propanamide typically involves the reaction of 3-chlorophenol with propionyl chloride to form 3-chlorophenoxypropionyl chloride. This intermediate is then reacted with diphenylmethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(diphenylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(diphenylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in a biochemical assay or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: A simpler analog without the diphenylmethyl group.

    2-(4-chlorophenoxy)-N-(diphenylmethyl)propanamide: A positional isomer with the chlorine atom in the para position.

    2-(3-bromophenoxy)-N-(diphenylmethyl)propanamide: A halogen-substituted analog with bromine instead of chlorine.

Uniqueness

2-(3-chlorophenoxy)-N-(diphenylmethyl)propanamide is unique due to the presence of both the chlorophenoxy and diphenylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzhydryl-2-(3-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2/c1-16(26-20-14-8-13-19(23)15-20)22(25)24-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,21H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOUHJRBGKJKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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